molecular formula C8H14N4O B15258549 [1-(Aminomethyl)cyclopropyl](1-methyl-1H-1,2,3-triazol-5-yl)methanol

[1-(Aminomethyl)cyclopropyl](1-methyl-1H-1,2,3-triazol-5-yl)methanol

Cat. No.: B15258549
M. Wt: 182.22 g/mol
InChI Key: AIYGWQIBXCJNLG-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol: is a compound that features a cyclopropyl group, an aminomethyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common approach is to start with the cyclopropylamine, which undergoes a series of reactions including alkylation, cyclization, and functional group transformations to introduce the triazole ring and the hydroxymethyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can undergo reduction under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Hydrogen gas with a palladium catalyst can be employed.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a partially or fully reduced triazole.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural resemblance to certain biomolecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs. The triazole ring is known for its presence in many pharmacologically active compounds, making this compound a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-(Aminomethyl)cyclopropylmethanol exerts its effects depends on its interaction with molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting or activating them. The aminomethyl group can form hydrogen bonds or ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(Aminomethyl)cyclopropylmethanol: Lacks the methyl group on the triazole ring.

    1-(Aminomethyl)cyclopropylmethanol: Has a different triazole isomer.

Uniqueness: The presence of the methyl group on the triazole ring in 1-(Aminomethyl)cyclopropylmethanol can influence its chemical reactivity and biological activity, making it distinct from its analogs. This structural variation can lead to differences in how the compound interacts with biological targets and its overall stability.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(3-methyltriazol-4-yl)methanol

InChI

InChI=1S/C8H14N4O/c1-12-6(4-10-11-12)7(13)8(5-9)2-3-8/h4,7,13H,2-3,5,9H2,1H3

InChI Key

AIYGWQIBXCJNLG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)C(C2(CC2)CN)O

Origin of Product

United States

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